molecular formula C11H12O4 B8401982 2-(Isopropoxy-carbonyloxy)benzaldehyde

2-(Isopropoxy-carbonyloxy)benzaldehyde

Cat. No.: B8401982
M. Wt: 208.21 g/mol
InChI Key: KHHWBACRICAIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropoxy-carbonyloxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-formylphenyl) propan-2-yl carbonate

InChI

InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3

InChI Key

KHHWBACRICAIDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=CC=C1C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

26 ml (190 mmol) of triethylamine and then 185 ml (190 mmol) of a 1M solution of isopropyl chloroformate in toluene are added dropwise to a solution containing 15 g (120 mmol) of salicylaldehyde in 150 ml of tetrahydrofuran at 0° C. The mixture is stirred at 0° C. for 2 hours and then at ambient temperature for 18 hours. Water is added and the reaction medium is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated. 27 g of 2-(isopropoxy-carbonyloxy)benzaldehyde are obtained in the form of a yellow oil with a quantitative yield.
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26 mL
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Synthesis routes and methods II

Procedure details

To a solution of salicylaldehyde (10.39 g, 85.08 mmol) and pyridine (7.57 mL, 1.1 eq.) in dichloromethane (40 mL) in a 250 mL round-bottom flask was added a solution of 1M isopropyl chloroformate in toluene (93.60 mL, 1.1 eq.) slowly in 20 minutes to maintain the internal temperature below −25° C. using a cold bath of dry ice/acetone. White precipitate began to form during the addition and more precipitate was seen after the addition was complete. The mixture was removed from the cold bath and stirred for 2 hours with the application of a slow increase of temperature. Subsequently, the reaction mixture was evaporated to half the volume on a rotary evaporator, diluted with ethyl acetate (50 mL), washed with ice cold water (2×100 mL), 1N NaOH (3×50 mL), ice water (2×50 mL) and cold brine (1×100 mL), dried over anhydrous MgSO4 and evaporated on a rotary evaporator to produce 15.85 g (88%) of yellow oil. The carbonate (10.52 g) was distilled in high vacuum to yield 9.32 g of colorless oil (b.p. 101-103° C./0.8 torr). 1H NMR (300 MHz, CDCl3): δ 10.22 (s, 1H), 7.92 (dd, J=2.1, 7.5 Hz, 1H), 7.68 (dt, J=2.1, 7.5 Hz, 1H),7.47 (t, J=7.5 Hz, 1H), 7.32 (d, J=7.5 Hz, 1H), 5.04 (m, 1H), 1.45 (d, J=6.3 Hz, 6H).
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10.39 g
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7.57 mL
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93.6 mL
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40 mL
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Yield
88%

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